![molecular formula C9H7Br2FO2 B1409957 Ethyl 2,4-dibromo-3-fluorobenzoate CAS No. 1804932-59-9](/img/structure/B1409957.png)
Ethyl 2,4-dibromo-3-fluorobenzoate
Overview
Description
Ethyl 2,4-dibromo-3-fluorobenzoate (EDBF) is an organic compound that has been studied extensively in recent years due to its unique properties. EDBF is a brominated and fluorinated benzoic acid ester that is used in a variety of laboratory experiments, as well as in some industrial applications. It is a relatively simple compound to synthesize, and it has a variety of advantages for laboratory experiments, including its low toxicity, low volatility, and low cost.
Mechanism Of Action
The mechanism of action of Ethyl 2,4-dibromo-3-fluorobenzoate is largely unknown. However, it is believed to act as a fluorophore, meaning that it is capable of absorbing and emitting light. Additionally, Ethyl 2,4-dibromo-3-fluorobenzoate is believed to act as an antioxidant, meaning that it is capable of scavenging free radicals and preventing oxidative damage. Finally, Ethyl 2,4-dibromo-3-fluorobenzoate is believed to act as a proton acceptor, meaning that it is capable of accepting protons from other molecules.
Biochemical And Physiological Effects
The biochemical and physiological effects of Ethyl 2,4-dibromo-3-fluorobenzoate are largely unknown. However, it is believed to be non-toxic and non-irritating. Additionally, Ethyl 2,4-dibromo-3-fluorobenzoate is believed to be non-carcinogenic and non-mutagenic. Finally, Ethyl 2,4-dibromo-3-fluorobenzoate is believed to have anti-inflammatory properties, meaning that it is capable of reducing inflammation in the body.
Advantages And Limitations For Lab Experiments
Ethyl 2,4-dibromo-3-fluorobenzoate has a variety of advantages and limitations for laboratory experiments. One of the main advantages of Ethyl 2,4-dibromo-3-fluorobenzoate is its low toxicity, which makes it safe to use in laboratory experiments. Additionally, Ethyl 2,4-dibromo-3-fluorobenzoate is relatively inexpensive, making it a cost-effective choice for laboratory experiments. Furthermore, Ethyl 2,4-dibromo-3-fluorobenzoate is relatively easy to synthesize, making it a convenient choice for laboratory experiments. Finally, Ethyl 2,4-dibromo-3-fluorobenzoate has a low volatility, meaning that it is less likely to evaporate during laboratory experiments.
One of the main limitations of Ethyl 2,4-dibromo-3-fluorobenzoate is its low solubility in water, which makes it difficult to use in aqueous solutions. Additionally, Ethyl 2,4-dibromo-3-fluorobenzoate is relatively unstable, meaning that it is prone to degradation during laboratory experiments. Furthermore, Ethyl 2,4-dibromo-3-fluorobenzoate is relatively difficult to purify, meaning that it is difficult to obtain a high-quality product during laboratory experiments. Finally, Ethyl 2,4-dibromo-3-fluorobenzoate is relatively difficult to handle, meaning that it is difficult to manipulate during laboratory experiments.
Future Directions
There are a variety of potential future directions for research on Ethyl 2,4-dibromo-3-fluorobenzoate. One potential direction is to
Scientific Research Applications
Ethyl 2,4-dibromo-3-fluorobenzoate has a variety of scientific research applications. It is commonly used in organic synthesis, as it can be used to synthesize a variety of compounds. It is also used in the synthesis of pharmaceuticals, as it can be used to synthesize a variety of drugs. Ethyl 2,4-dibromo-3-fluorobenzoate is also used in the synthesis of dyes, as it can be used to synthesize a variety of dyes. Additionally, Ethyl 2,4-dibromo-3-fluorobenzoate is used in the synthesis of polymers, as it can be used to synthesize a variety of polymers. Finally, Ethyl 2,4-dibromo-3-fluorobenzoate is used in the synthesis of pesticides, as it can be used to synthesize a variety of pesticides.
properties
IUPAC Name |
ethyl 2,4-dibromo-3-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2FO2/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTROOBQARNSIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)Br)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,4-dibromo-3-fluorobenzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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